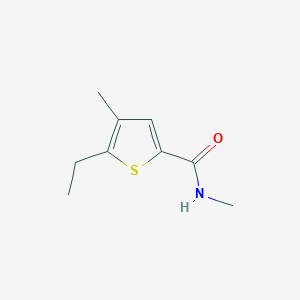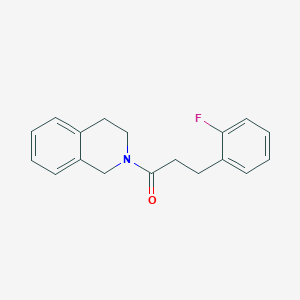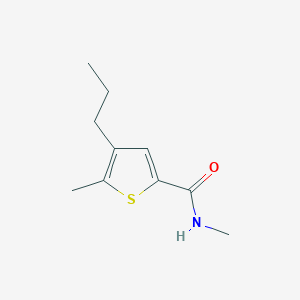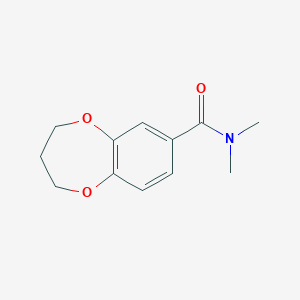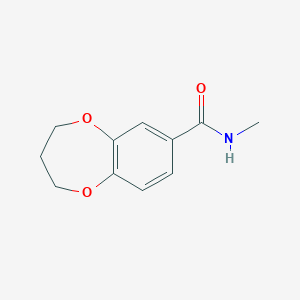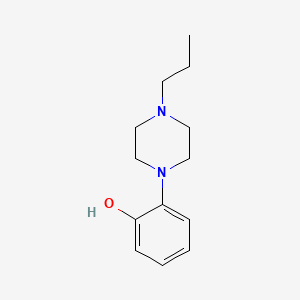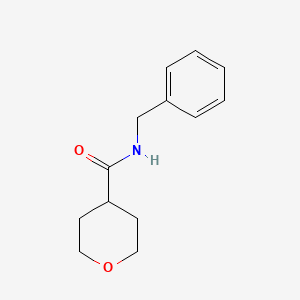
N-benzyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyloxane-4-carboxamide, also known as Z-DEVD-FMK, is a small molecule inhibitor that has been widely used in scientific research. It is a reversible inhibitor of caspase-3, a key enzyme in the process of apoptosis, or programmed cell death. Z-DEVD-FMK has been shown to have many advantages in laboratory experiments, including high specificity, low toxicity, and ease of use.
科学的研究の応用
N-benzyloxane-4-carboxamide has been widely used in scientific research, particularly in the study of apoptosis. It has been shown to be a potent inhibitor of caspase-3, which is a key enzyme in the apoptotic pathway. N-benzyloxane-4-carboxamide has been used to study the role of caspase-3 in various biological processes, including cancer, neurodegenerative diseases, and inflammation.
作用機序
N-benzyloxane-4-carboxamide works by irreversibly binding to the active site of caspase-3, preventing the enzyme from cleaving its substrates and initiating the apoptotic process. This inhibition of caspase-3 activity leads to the suppression of apoptosis and the promotion of cell survival.
Biochemical and Physiological Effects:
N-benzyloxane-4-carboxamide has been shown to have many biochemical and physiological effects. In addition to its role in apoptosis, N-benzyloxane-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of inflammation in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
N-benzyloxane-4-carboxamide has several advantages for laboratory experiments. It is a reversible inhibitor of caspase-3, which allows for the study of the effects of caspase-3 inhibition on various biological processes. It is also highly specific for caspase-3, which reduces the likelihood of off-target effects. Additionally, N-benzyloxane-4-carboxamide has low toxicity and is easy to use.
However, there are also some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments. It is important to note that N-benzyloxane-4-carboxamide is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of caspase-3. Additionally, the effects of N-benzyloxane-4-carboxamide on other caspases or enzymes may need to be considered in some experiments.
将来の方向性
There are many potential future directions for the use of N-benzyloxane-4-carboxamide in scientific research. One potential area of research is the study of the role of caspase-3 in cancer progression and the development of new cancer therapies. Additionally, the use of N-benzyloxane-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Finally, the development of new inhibitors of caspase-3 based on the structure of N-benzyloxane-4-carboxamide may lead to the development of more potent and specific inhibitors with improved therapeutic potential.
Conclusion:
In conclusion, N-benzyloxane-4-carboxamide, or N-benzyloxane-4-carboxamide, is a small molecule inhibitor of caspase-3 that has been widely used in scientific research. It has many advantages, including high specificity, low toxicity, and ease of use. N-benzyloxane-4-carboxamide has been shown to have many potential applications in the study of apoptosis, cancer, inflammation, and neurodegenerative diseases. While there are some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments, its many advantages make it a valuable tool for scientific research.
合成法
The synthesis of N-benzyloxane-4-carboxamide involves the reaction of benzyloxycarbonyl chloride with N-carbobenzyloxy-L-aspartic acid anhydride, followed by the addition of N-methylmorpholine and N-benzyloxycarbonyl-L-aspartic acid. The resulting product is then treated with hydrogen fluoride to remove the benzyloxycarbonyl group, producing N-benzyloxane-4-carboxamide.
特性
IUPAC Name |
N-benzyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBITSDLWAZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyloxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

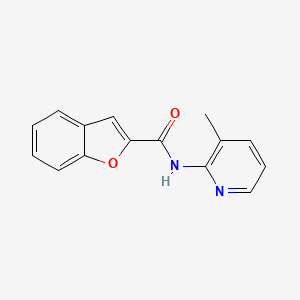
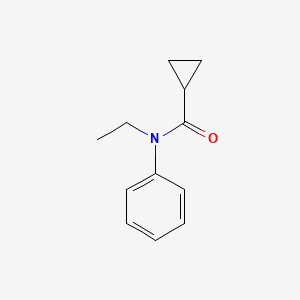
![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
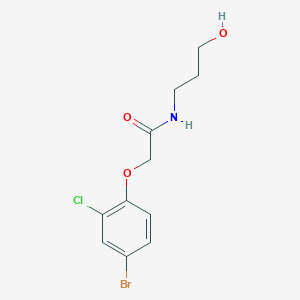
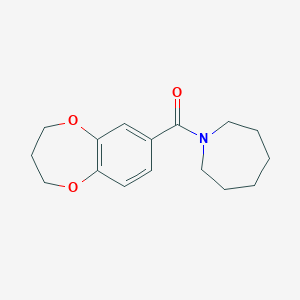
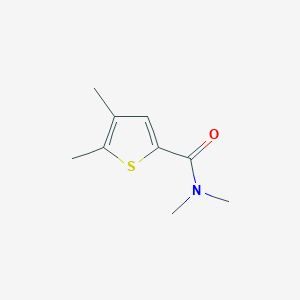
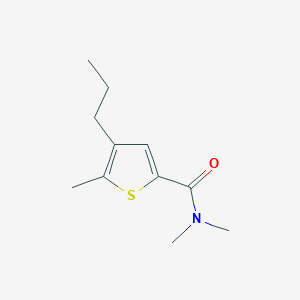
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
